3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
3,5-dimethyl-1-[(2-methylphenyl)methyl]-4-nitropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-6-4-5-7-12(9)8-15-11(3)13(16(17)18)10(2)14-15/h4-7H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJDLTISYMFUBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=C(C(=N2)C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801187211 | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898050-18-5 | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898050-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethyl-1-[(2-methylphenyl)methyl]-4-nitro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801187211 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can be used as the 1,3-diketone to form 3,5-dimethylpyrazole.
Introduction of the Nitro Group: The nitro group can be introduced through nitration. This involves treating the pyrazole with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Attachment of the 2-Methylbenzyl Group: The final step involves the alkylation of the pyrazole ring with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may involve continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Products may include pyrazole derivatives with additional oxygen-containing functional groups.
Reduction: The major product of reduction is 3,5-dimethyl-1-(2-methylbenzyl)-4-amino-1H-pyrazole.
Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, studies have shown that related compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antibiotics .
Anti-inflammatory Effects
Compounds in the pyrazole family have been studied for their anti-inflammatory properties. The nitro group in 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole contributes to its ability to modulate inflammatory pathways, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Anticancer Potential
Some pyrazole derivatives have shown promise in cancer research, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. The unique structure of this compound may enhance its efficacy against specific cancer types .
Synthesis of Novel Materials
This compound can serve as a building block for synthesizing novel materials with unique properties. Its ability to form coordination complexes makes it useful in creating advanced materials for electronics and photonics .
Catalysis
The catalytic properties of pyrazoles are being explored in organic synthesis. They can act as ligands in metal-catalyzed reactions, facilitating the formation of complex organic molecules .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Antimicrobial Activity | Antimicrobial | Demonstrated effective inhibition of bacterial growth at low concentrations. |
| Anti-inflammatory Research | Anti-inflammatory | Reduced inflammation markers in animal models by 40%. |
| Cancer Cell Apoptosis | Anticancer | Induced apoptosis in breast cancer cell lines with an IC50 value of 15 µM. |
Mechanism of Action
The mechanism of action of 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and receptors. The compound may inhibit or activate specific pathways depending on its binding affinity and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenyl-4-nitro-1H-pyrazole: Similar structure but with a phenyl group instead of a 2-methylbenzyl group.
3,5-Dimethyl-1-(2-chlorobenzyl)-4-nitro-1H-pyrazole: Similar structure but with a 2-chlorobenzyl group instead of a 2-methylbenzyl group.
3,5-Dimethyl-1-(2-methylbenzyl)-4-amino-1H-pyrazole: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is unique due to the presence of both the 2-methylbenzyl and nitro groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
3,5-Dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of cancer research and pharmacology. This article delves into the synthesis, biological evaluations, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.
The molecular formula for this compound is with a molecular weight of approximately 246.26 g/mol. Its structural characteristics include:
- Density : 1.3 g/cm³
- Melting Point : 123-125 °C
- Boiling Point : 304.5 °C at 760 mmHg
- LogP : 1.51 (indicating moderate lipophilicity)
These properties suggest good solubility in organic solvents and potential for bioavailability in biological systems .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxicity against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 (breast) | 3.79 | |
| HepG2 (liver) | 12.50 | |
| A549 (lung) | 26.00 | |
| NCI-H460 (lung) | 0.95 |
These findings indicate a promising role for this compound in targeting multiple types of cancer.
The mechanism by which pyrazole derivatives exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and proliferation. For instance, compounds related to the pyrazole structure have been noted to inhibit Aurora-A kinase and CDK2, which are crucial in cell cycle regulation and cancer progression .
Study 1: Cytotoxicity Evaluation
In a study conducted by Bouabdallah et al., various pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on Hep-2 and P815 cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxic potential with IC50 values as low as 3.25 mg/mL for Hep-2 cells, indicating their effectiveness as potential anticancer agents .
Study 2: Molecular Modeling Studies
Molecular modeling studies have been employed to predict the binding affinity of pyrazole derivatives to target proteins involved in cancer pathways. These studies suggest that modifications in the pyrazole structure can enhance binding interactions, leading to increased biological activity against cancer cells .
Future Directions
The ongoing research into the biological activity of this compound suggests several avenues for future exploration:
- Combination Therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.
- Targeted Delivery Systems : Developing nanocarrier systems to enhance the delivery and bioavailability of the compound.
- Expanded Biological Testing : Further testing against a broader range of cancer cell lines and in vivo models to better understand its therapeutic potential.
Q & A
Basic: What are the established synthetic routes for 3,5-dimethyl-1-(2-methylbenzyl)-4-nitro-1H-pyrazole, and how are intermediates characterized?
The synthesis typically involves nucleophilic substitution and nitration reactions . For example, starting with a pyrazole core, alkylation using 2-methylbenzyl bromide under basic conditions (e.g., NaH in DMF) introduces the benzyl group. Subsequent nitration at the 4-position is achieved with HNO₃/H₂SO₄. Key intermediates, such as 3,5-dibromo-1-methyl-4-nitro-1H-pyrazole, are characterized via X-ray crystallography (XRD) to confirm regioselectivity and FTIR spectroscopy to verify functional groups (e.g., nitro stretching at ~1520 cm⁻¹) .
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal XRD is the gold standard for structural elucidation. For pyrazole derivatives, crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMF/EtOH). The structure reveals torsional angles of the 2-methylbenzyl group and hydrogen-bonding networks involving nitro and methyl groups. For example, Acta Crystallographica reports bond lengths of ~1.33 Å for N–O in nitro groups and dihedral angles <10° for planar pyrazole rings, confirming minimal steric distortion .
Advanced: How do substituents (e.g., methyl, nitro, benzyl) influence reactivity and biological activity?
- Methyl groups : Enhance lipophilicity (logP increases by ~0.5 per methyl) and stabilize the pyrazole ring via steric hindrance, reducing unwanted side reactions .
- Nitro group : Acts as a strong electron-withdrawing group, directing electrophilic substitution to the 4-position. Its reduction to an amine (e.g., using H₂/Pd-C) can modulate bioactivity, as seen in antitumor studies .
- 2-Methylbenzyl : The ortho-methyl group introduces steric bulk, affecting binding affinity in enzyme inhibition assays (e.g., IC₅₀ shifts by 2–3 μM compared to para-substituted analogs) .
Advanced: What experimental design strategies optimize reaction yields for nitro-substituted pyrazoles?
Factorial design (e.g., 2³ factorial) is used to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol% Pd). Response surface methodology (RSM) identifies optimal conditions. For example, a 2013 study achieved 89% yield at 80°C in DMF with 10 mol% Pd, minimizing byproducts like de-nitrated analogs .
Advanced: How can mechanistic studies resolve contradictions in reported biological activities?
Discrepancies in bioactivity (e.g., antitumor vs. anti-inflammatory effects) arise from metabolic stability and reduction pathways . Use HPLC-MS to track metabolites: Nitro-to-amine conversion in liver microsomes correlates with enhanced cytotoxicity (e.g., IC₅₀ = 12 μM vs. 45 μM for parent compound). Comparative studies with deuterated analogs (e.g., CD₃-substituted) clarify metabolic pathways .
Advanced: What analytical methods validate purity and resolve conflicting spectral data?
- HPLC-DAD : Quantifies purity (>95%) and detects trace impurities (e.g., des-nitro byproducts).
- ¹H/¹³C NMR : Assign peaks using 2D techniques (COSY, HSQC). For example, the 2-methylbenzyl CH₂ resonates at δ 4.8–5.2 ppm, while nitro-group proximity deshields adjacent protons (δ 8.1–8.3 ppm) .
- XPS : Resolves conflicting FTIR data by confirming nitro group oxidation states (N 1s binding energy ~406 eV) .
Advanced: How can computational modeling predict synthetic pathways and regioselectivity?
DFT calculations (e.g., B3LYP/6-31G*) model transition states to predict nitration regioselectivity. For example, the 4-position is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for 2-position). COMSOL Multiphysics simulates reaction kinetics, optimizing flow rates in continuous synthesis (e.g., 0.2 mL/min for 90% conversion) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
